N-(2-methoxypropyl)glycine ethyl ester
Description
Contextualization within N-Substituted Glycine (B1666218) Ester Chemistry
N-substituted glycine esters are a versatile class of compounds characterized by a glycine core with a substituent on the nitrogen atom and an ester group at the carboxyl terminus. Glycine itself is unique among the proteinogenic amino acids for being achiral. nih.govacs.org However, the introduction of substituents on the nitrogen atom can create complex and functionally diverse molecules. nih.govacs.org These derivatives are pivotal in various fields, including bioinorganic chemistry and medicinal chemistry. nih.gov
The N-substituent in these compounds can be varied extensively, from simple alkyl or aryl groups to more complex moieties, which allows for the fine-tuning of the molecule's properties. nih.govnih.gov For instance, N-substituted glycine oligomers, also known as peptoids, are a class of peptide mimics that have gained significant attention. nih.gov The ease of synthesis and the ability to incorporate a wide variety of side chains make them valuable tools in drug discovery and material science. nih.gov The synthesis of N-substituted glycine derivatives can be achieved through various methods, including green chemistry approaches that utilize water as a solvent to minimize environmental impact. nih.gov
Fundamental Research Significance of Amino Acid Esters in Organic and Biochemical Synthesis
Amino acid esters are crucial intermediates in a wide range of organic and biochemical syntheses. nih.gov The esterification of the carboxylic acid group in amino acids is a fundamental modification that serves multiple purposes. rsc.org It protects the carboxylic acid from participating in unwanted side reactions during peptide synthesis and other chemical transformations. ontosight.ai Furthermore, the conversion of the zwitterionic amino acid into its ester form increases its solubility in organic solvents, facilitating reactions in non-aqueous media. nih.gov
These compounds are valuable building blocks for the synthesis of peptides, peptidomimetics, and other biologically active molecules. rsc.orgontosight.ai They also serve as chiral synthons, providing a source of stereochemical purity in asymmetric synthesis. nih.gov In the realm of bio-inorganic chemistry, metal complexes involving α-amino acid esters as ligands are of particular interest as they can act as models for biological systems and as scaffolds for the development of new therapeutic agents. rsc.org The synthesis of amino acid esters can be accomplished through various methods, including reactions with alcohols in the presence of reagents like trimethylchlorosilane or thionyl chloride. nih.gov
Overview of Synthetic Tractability and Structural Modularity of N-(2-methoxypropyl)glycine ethyl ester
The synthetic tractability of this compound stems from the well-established chemistry of amino acids and their derivatives. The synthesis would likely involve a two-step process: the esterification of glycine with ethanol (B145695), followed by the N-alkylation of the resulting glycine ethyl ester with a suitable 2-methoxypropyl halide or a related electrophile. Reductive amination could also be a viable pathway. This modular approach allows for the independent introduction of the ester and the N-substituent, offering a high degree of flexibility in designing analogs. ontosight.aiacs.org
The structural modularity is a key feature of this class of compounds. acs.org The "N-(2-methoxypropyl)" group provides specific steric and electronic properties, while the "glycine ethyl ester" serves as a versatile scaffold. By systematically varying the N-substituent and the ester group, libraries of related compounds can be generated. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize the properties of a lead compound. nih.gov For example, modifications to the N-substituent can influence the compound's binding affinity to a biological target, while changes to the ester group can affect its pharmacokinetic properties. ontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl 2-(2-methoxypropylamino)acetate |
InChI |
InChI=1S/C8H17NO3/c1-4-12-8(10)6-9-5-7(2)11-3/h7,9H,4-6H2,1-3H3 |
InChI Key |
RFZPLMSMZJDXLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC(C)OC |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving N 2 Methoxypropyl Glycine Ethyl Ester
Hydrolytic Reactivity of the Ethyl Ester Moiety
The ethyl ester group in N-(2-methoxypropyl)glycine ethyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. chemistrysteps.com
Acid-catalyzed hydrolysis is a reversible process where the equilibrium position is influenced by the concentration of water. chemguide.co.uk The reaction effectively reverses the Fischer esterification process. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. youtube.comyoutube.com
The step-by-step mechanism is as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the positive charge on the carbonyl carbon. youtube.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.comyoutube.com
Proton Transfer: A proton is transferred from the oxonium ion portion of the intermediate to one of the oxygen atoms of the original ester. This is often facilitated by another water molecule acting as a base. This step converts the ethoxy group into a good leaving group (ethanol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol (B145695).
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst (H₃O⁺) and form the final carboxylic acid product, N-(2-methoxypropyl)glycine. youtube.com
Table 1: Key Stages of Acid-Catalyzed Hydrolysis
| Step | Description | Reactant(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Protonation | This compound, H₃O⁺ | Protonated Ester |
| 2 | Nucleophilic Attack | Protonated Ester, H₂O | Tetrahedral Intermediate |
| 3 | Proton Transfer | Tetrahedral Intermediate, H₂O | Protonated Tetrahedral Intermediate |
| 4 | Elimination | Protonated Tetrahedral Intermediate | N-(2-methoxypropyl)glycine (protonated), Ethanol |
| 5 | Deprotonation | Protonated N-(2-methoxypropyl)glycine, H₂O | N-(2-methoxypropyl)glycine, H₃O⁺ |
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.comucoz.com The irreversibility stems from the final step, where the carboxylic acid formed is deprotonated by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.commasterorganicchemistry.com
The mechanism proceeds through the following steps:
Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. youtube.com This breaks the π bond and forms a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group. masterorganicchemistry.comyoutube.com
Acid-Base Reaction: The expelled ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid (N-(2-methoxypropyl)glycine). This acid-base reaction is rapid and essentially irreversible, forming ethanol and the carboxylate salt of N-(2-methoxypropyl)glycine. masterorganicchemistry.com To obtain the neutral carboxylic acid, a final acidification step (workup) is required.
Table 2: Key Stages of Base-Catalyzed Hydrolysis (Saponification)
| Step | Description | Reactant(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic Attack | This compound, OH⁻ | Tetrahedral Intermediate |
| 2 | Elimination | Tetrahedral Intermediate | N-(2-methoxypropyl)glycine, Ethoxide (⁻OCH₂CH₃) |
| 3 | Deprotonation | N-(2-methoxypropyl)glycine, Ethoxide | N-(2-methoxypropyl)glycinate, Ethanol |
Transesterification Reactions of the Ethyl Ester
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. byjus.comwikipedia.org For this compound, this involves reacting it with another alcohol (e.g., methanol) in the presence of an acid or base catalyst to produce a new ester (e.g., the methyl ester) and ethanol. wikipedia.org Driving the reaction to completion often involves using a large excess of the reactant alcohol or removing the ethanol by-product as it forms. byjus.comwikipedia.org
Protonation: The carbonyl oxygen of the ethyl ester is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. pearson.comyoutube.com
Addition: The new alcohol (e.g., methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. pearson.comyoutube.com
Deprotonation: The proton from the newly added alkoxy group is removed by a base (e.g., another molecule of the alcohol).
Protonation: The original ethoxy group is protonated by the acid catalyst, converting it into a good leaving group (ethanol).
Elimination: The intermediate collapses, ejecting the ethanol molecule and reforming the carbonyl group.
Deprotonation: The proton on the carbonyl oxygen of the new ester is removed, regenerating the acid catalyst and yielding the final transesterified product. pearson.com
Base-catalyzed transesterification is initiated by the deprotonation of the incoming alcohol by a strong base, creating a highly nucleophilic alkoxide ion. byjus.comwikipedia.org The mechanism is a straightforward nucleophilic acyl substitution via an addition-elimination pathway. masterorganicchemistry.com
Formation of the Nucleophile: A strong base (e.g., sodium methoxide (B1231860), NaOCH₃) deprotonates the reactant alcohol (e.g., methanol) to form a potent methoxide nucleophile. byjus.com
Nucleophilic Addition: The newly formed alkoxide attacks the carbonyl carbon of the this compound, leading to a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the original ethoxide group (⁻OCH₂CH₃) is expelled as the leaving group. masterorganicchemistry.comyoutube.com This step forms the new ester and an ethoxide ion. The ethoxide can then react with the alcohol solvent to exist in equilibrium.
Nucleophilic Reactivity at the Amine Nitrogen
The nitrogen atom in the this compound molecule possesses a lone pair of electrons, making it a nucleophile. chemguide.co.uk As a secondary amine, its nucleophilicity is generally greater than that of primary amines due to the electron-donating effect of the alkyl groups, though steric hindrance can sometimes temper this reactivity. masterorganicchemistry.com This nucleophilic character allows it to participate in a variety of chemical transformations.
One common reaction is acylation , where the amine reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. chemguide.co.uklibretexts.org The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the nitrogen to yield the stable N-acyl-N-(2-methoxypropyl)glycine ethyl ester (an amide). libretexts.org
Another characteristic reaction is alkylation , where the amine reacts with alkyl halides. The amine's lone pair attacks the electrophilic carbon of the alkyl halide in an Sɴ2 reaction. This initial reaction forms a tertiary ammonium (B1175870) salt. chemguide.co.uk Due to the potential for over-alkylation, this method can lead to a mixture of products, including the tertiary amine and, if a fourth alkyl group adds, a quaternary ammonium salt. chemguide.co.uk The reactivity in these processes is influenced by factors such as the steric bulk around the nitrogen atom and the nature of the electrophile. masterorganicchemistry.comresearchgate.net
N-Acylation Reactions for Derivative Synthesis
The secondary amine nitrogen in this compound is a nucleophilic center that readily participates in N-acylation reactions. This class of reactions is fundamental for the synthesis of a wide array of amide derivatives, which can exhibit varied chemical and biological properties. The general transformation involves the substitution of the hydrogen atom on the nitrogen with an acyl group.
Common acylating agents for this purpose include acyl chlorides, acid anhydrides, and activated esters. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride, carboxylate) yields the corresponding N-acylated product.
For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), would yield N-acetyl-N-(2-methoxypropyl)glycine ethyl ester. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Similarly, acetic anhydride (B1165640) can be employed, often with catalytic amounts of a base or acid, to produce the same N-acetyl derivative.
The versatility of N-acylation allows for the introduction of a wide range of acyl groups, thereby modifying the steric and electronic properties of the parent molecule. This is a common strategy in medicinal chemistry and materials science for the fine-tuning of molecular properties.
Table 1: Examples of N-Acylation Reactions
| Acylating Agent | Product |
| Acetyl chloride | N-acetyl-N-(2-methoxypropyl)glycine ethyl ester |
| Propionyl chloride | N-propionyl-N-(2-methoxypropyl)glycine ethyl ester |
| Benzoyl chloride | N-benzoyl-N-(2-methoxypropyl)glycine ethyl ester |
| Acetic anhydride | N-acetyl-N-(2-methoxypropyl)glycine ethyl ester |
Further N-Alkylation and Quaternization Reactions
The nitrogen atom in this compound can also undergo further N-alkylation. This reaction involves the introduction of an additional alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine. Common alkylating agents for this transformation are alkyl halides, such as methyl iodide or benzyl (B1604629) bromide.
The reaction mechanism is a nucleophilic substitution, typically following an SN2 pathway, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The rate of this reaction is influenced by the steric hindrance around both the nitrogen atom and the alkylating agent.
Upon successful N-alkylation, the resulting tertiary amine can be subjected to a subsequent alkylation reaction to form a quaternary ammonium salt. This process is known as quaternization. The tertiary amine attacks another molecule of an alkylating agent, resulting in a positively charged nitrogen atom with four organic substituents. The quaternization of tertiary amines is a well-established reaction. researchgate.net
These quaternization reactions lead to the formation of ionic compounds with increased water solubility and potentially altered biological activity compared to the parent molecule. The nature of the counter-ion (e.g., iodide, bromide) depends on the alkylating agent used.
Table 2: Potential N-Alkylation and Quaternization Products
| Alkylating Agent | Intermediate Product (Tertiary Amine) | Quaternary Ammonium Salt |
| Methyl iodide | N-methyl-N-(2-methoxypropyl)glycine ethyl ester | N,N-dimethyl-N-(2-methoxypropyl)glycinium ethyl ester iodide |
| Ethyl bromide | N-ethyl-N-(2-methoxypropyl)glycine ethyl ester | N,N-diethyl-N-(2-methoxypropyl)glycinium ethyl ester bromide |
| Benzyl chloride | N-benzyl-N-(2-methoxypropyl)glycine ethyl ester | N,N-dibenzyl-N-(2-methoxypropyl)glycinium ethyl ester chloride |
Transformations Involving the Methoxypropyl Side Chain
The methoxypropyl side chain offers additional sites for chemical modification, primarily through reactions involving the ether linkage.
Ether Cleavage Reactions
Ethers are generally stable and unreactive functional groups. pressbooks.pub However, the carbon-oxygen bond of the ether in the methoxypropyl side chain can be cleaved under stringent reaction conditions, typically involving strong acids. pressbooks.pubwikipedia.org Commonly used reagents for ether cleavage include hydroiodic acid (HI) and hydrobromic acid (HBr). pressbooks.pub
The reaction mechanism for ether cleavage is acid-catalyzed nucleophilic substitution. wikipedia.org The ether oxygen is first protonated by the strong acid, which converts the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, a nucleophile, such as the iodide or bromide ion, attacks one of the adjacent carbon atoms. masterorganicchemistry.com
The regioselectivity of the nucleophilic attack depends on the nature of the carbon atoms flanking the ether oxygen. In the case of the 2-methoxypropyl group, one carbon is a primary methyl group and the other is a secondary carbon within the propyl chain. For primary and secondary alkyl ethers, the reaction generally proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon. pressbooks.pubmasterorganicchemistry.com Therefore, it is expected that the cleavage of the methyl ether would preferentially occur, leading to the formation of a secondary alcohol and methyl iodide.
Table 3: Expected Products of Ether Cleavage
| Reagent | Expected Major Products |
| Hydroiodic acid (HI) | N-(2-hydroxypropyl)glycine ethyl ester and Methyl iodide |
| Hydrobromic acid (HBr) | N-(2-hydroxypropyl)glycine ethyl ester and Methyl bromide |
Oxidation and Reduction of the Alkyl Chain
The alkyl chain of the methoxypropyl group is generally resistant to mild oxidation and reduction conditions. However, under more forceful conditions, transformations could potentially occur, although these are less common and may lead to complex product mixtures or degradation of the molecule.
Oxidation of the alkyl chain would likely require powerful oxidizing agents and could lead to the formation of ketones or carboxylic acids, potentially accompanied by cleavage of carbon-carbon bonds. Such reactions are often difficult to control and may not be synthetically useful for this particular substrate.
Reduction of the alkyl chain is generally not a feasible transformation as it is already in a reduced state (a saturated hydrocarbon chain). Any reductive conditions would likely target the more reactive ethyl ester functional group first. For instance, strong reducing agents like lithium aluminum hydride would reduce the ester to a primary alcohol.
Advanced Spectroscopic and Analytical Characterization for N 2 Methoxypropyl Glycine Ethyl Ester
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and studying the ionization behavior of polar molecules like N-(2-methoxypropyl)glycine ethyl ester. In ESI-MS, the sample is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.
For this compound, one would expect the formation of a prominent protonated molecule, [M+H]⁺, in the positive ion mode due to the presence of the secondary amine group, which is a ready site for protonation. The high-resolution mass of this ion would allow for the confirmation of the elemental composition of the molecule with high accuracy. Further fragmentation of this parent ion (MS/MS) would yield structural information by breaking the molecule at its weakest bonds, such as the ester linkage or the C-N bonds. While direct studies on this compound are not readily found, research on related N,N-dimethylglycine (DMG) esters demonstrates the utility of ESI-MS/MS for the sensitive and selective analysis of related structures. researchgate.net
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Analysis Mode | Information Obtained |
|---|---|---|---|
| [M+H]⁺ | 190.1439 | Positive | Molecular Weight Confirmation |
Note: The predicted m/z is based on the chemical formula C9H19NO3 and may vary slightly in experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound and for identifying any potential impurities.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas then sweeps the vaporized sample through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. The retention time from the GC provides an additional layer of identification. For related compounds like N-Formylglycine ethyl ester, GC has been used to determine purity. sigmaaldrich.com
Table 2: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column Type | 5% Phenyl methyl siloxane capillary column |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by absorbing radiation of the appropriate energy.
For this compound, IR and Raman spectroscopy would be used to identify the characteristic vibrations of its key functional groups.
Ester Carbonyl (C=O) Stretch: A strong absorption band is expected in the IR spectrum, typically in the region of 1735-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum of an ester.
N-H Stretch: The secondary amine will exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹.
C-O Stretch: The ester and ether linkages will show C-O stretching vibrations. The C-O stretch of the ester is typically found in the 1000-1300 cm⁻¹ region.
C-H Stretches: Aliphatic C-H stretching vibrations from the ethyl and methoxypropyl groups will be observed in the 2850-3000 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the ester carbonyl stretch is also visible in the Raman spectrum, non-polar bonds often give stronger signals. The C-H and C-C backbone vibrations would be clearly observable. Studies on various forms of glycine (B1666218) have utilized Raman spectroscopy to distinguish between different crystalline phases. researchgate.netresearchgate.net
Table 3: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1735 - 1750 |
| Secondary N-H | Stretch | 3300 - 3500 |
| Ester C-O | Stretch | 1000 - 1300 |
X-ray Crystallography for Solid-State Molecular Architecture
The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined. While no crystal structure for this compound is publicly available, crystallographic analyses of related esters have been reported, confirming their molecular configurations. researchgate.net
Computational Chemistry and Theoretical Investigations of N 2 Methoxypropyl Glycine Ethyl Ester
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
There are no published Density Functional Theory (DFT) studies or Molecular Electrostatic Potential (MEP) maps specifically for N-(2-methoxypropyl)glycine ethyl ester. Such studies, if conducted, would provide valuable insights into the molecule's electronic properties, including orbital energies, charge distribution, and sites susceptible to electrophilic and nucleophilic attack.
Density Functional Theory (DFT) Studies of Molecular Properties
No DFT studies detailing the molecular properties of this compound are currently available in the public domain. Hypothetically, a DFT analysis would yield data on parameters such as:
| Property | Predicted Significance |
| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic stability. |
| Dipole Moment | Provides information on the molecule's polarity. |
| Atomic Charges | Helps in understanding the distribution of electrons within the molecule. |
| Bond Lengths and Angles | Defines the optimized molecular geometry. |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Similarly, no MEP maps for this compound have been published. An MEP analysis would visually represent the electrostatic potential on the molecule's surface, identifying electron-rich (red/yellow) and electron-poor (blue) regions, which is crucial for predicting how the molecule would interact with other chemical species.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
The conformational flexibility and intermolecular interactions of this compound have not been investigated using Molecular Dynamics (MD) simulations. MD simulations would be essential to understand how the molecule behaves in different environments, such as in solution, and to identify its preferred three-dimensional structures.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are frequently used to predict spectroscopic data, which can aid in the experimental characterization of new compounds. However, no such predictions for the NMR chemical shifts or vibrational frequencies of this compound have been reported. Quantum mechanical calculations could provide theoretical spectra to compare with experimental findings.
Reaction Mechanism Elucidation via Computational Pathways
The potential reaction mechanisms involving this compound, such as its synthesis or degradation, have not been computationally explored. Theoretical studies could elucidate transition states and reaction energetics, providing a deeper understanding of its chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Given the lack of biological activity data for this compound, no Quantitative Structure-Activity Relationship (QSAR) models have been developed. QSAR studies are contingent on having a dataset of compounds with known activities to build predictive models for designing new derivatives with potentially enhanced properties.
Synthetic Applications and Research Roles of N 2 Methoxypropyl Glycine Ethyl Ester
Potential Utilization as a Building Block in Complex Molecule Synthesis
N-substituted amino acid esters are valuable starting materials in organic synthesis due to the presence of multiple functional groups that can be selectively manipulated. While no specific examples involving N-(2-methoxypropyl)glycine ethyl ester have been found, its structure suggests potential applications in asymmetric synthesis and as a precursor to novel heterocyclic structures.
Hypothetical Role in Chiral Auxiliaries and Asymmetric Transformations
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. These auxiliaries are typically derived from readily available chiral molecules. While there is no evidence of this compound being used as a chiral auxiliary, its structure contains a stereocenter at the 2-position of the methoxypropyl group (if synthesized from a chiral starting material like (R)- or (S)-propylene oxide). This inherent chirality could, in theory, be exploited to direct stereoselective reactions on the glycine (B1666218) backbone or the ethyl ester.
In asymmetric synthesis, a chiral glycine equivalent can be used to introduce amino acid moieties with high stereocontrol. For instance, Ni(II) complexes of glycine Schiff bases with chiral tridentate ligands have been employed for the asymmetric synthesis of diverse amino acids. While this specific application has not been reported for this compound, the principle of using a chiral N-substituent to influence the stereochemistry of reactions at the α-carbon is a well-established strategy in organic synthesis.
Postulated Precursor for Novel Heterocyclic Compounds
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are of immense importance in medicinal chemistry and materials science. N-substituted glycine esters can serve as versatile precursors for the synthesis of various heterocycles. The functional groups within this compound—the secondary amine, the ester, and the ether—offer multiple reaction sites for cyclization reactions.
For example, intramolecular condensation reactions could potentially lead to the formation of piperazine- or morpholine-like structures, depending on the reaction conditions and the reagents employed. The synthesis of N-heterocyclic scaffolds is a significant area of research, with various methods being developed to create these privileged structures. While no specific synthesis of heterocyclic compounds from this compound has been documented, its structure suggests it could be a viable starting material for such endeavors.
Theoretical Integration in Peptide and Peptidomimetic Chemistry
N-substituted glycines are a key component in the field of peptidomimetics, which involves the design and synthesis of molecules that mimic the structure and function of natural peptides. These modified structures often exhibit improved properties such as enhanced stability and bioavailability.
Speculative Role in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods
Peptide synthesis can be carried out using either solid-phase or solution-phase techniques. In both methodologies, N-substituted amino acids can be incorporated to create modified peptides. Peptide Nucleic Acids (PNAs), for example, are built from a repeating N-(2-aminoethyl)glycine unit, demonstrating the utility of N-substituted glycines in creating novel biopolymers.
While there are no specific reports of this compound being used in SPPS or solution-phase peptide synthesis, it could theoretically be incorporated into a peptide chain. The N-substituent would likely influence the conformational properties of the resulting peptide, a strategy often used to design peptides with specific secondary structures.
Conceptual Design and Synthesis of N-Substituted Amino Acid Derivatives for Peptide Modification
The modification of peptides with N-substituted amino acids is a common strategy to enhance their therapeutic properties. These modifications can alter the peptide's conformation, receptor binding affinity, and resistance to enzymatic degradation. The synthesis of N-substituted amino acid derivatives often involves the alkylation of a primary amino acid.
Prospective Advanced Derivatization for Biochemical Probes and Assays
Biochemical probes are molecules used to study biological systems. These probes are often derived from bioactive molecules that have been modified to include a reporter group, such as a fluorescent tag or a radioisotope. While there is no information available on the use of this compound in this context, its structure could potentially be modified for such applications. The terminal methoxy (B1213986) group or the ethyl ester could be functionalized to attach a reporter group, allowing the resulting molecule to be used in biochemical assays to study protein-ligand interactions or cellular processes.
Application in Carboxyl-Footprinting Studies of Proteins
Carboxyl-footprinting is a mass spectrometry-based technique used to probe the structure and conformational changes of proteins. nih.gov This method specifically targets the solvent-accessible carboxyl groups of glutamate (B1630785) (Glu) and aspartate (Asp) residues on a protein's surface. nih.govresearchgate.net The standard procedure involves a coupling reaction mediated by the water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophile, which is typically glycine ethyl ester (GEE) . nih.govchemicalbook.com
The process begins with EDC activating the carboxyl groups of the protein's side chains, forming an O-acylisourea intermediate. nih.gov This highly reactive intermediate is then attacked by the nucleophilic GEE, resulting in the formation of a stable amide bond. nih.gov This modification adds a specific mass tag to the residue, which can be identified using mass spectrometry after proteolytic digestion. By comparing the modification patterns of a protein in different states (e.g., with and without a ligand), researchers can identify regions that have undergone structural changes. nih.gov
The N-(2-methoxypropyl) substituent on this compound would introduce additional steric bulk compared to the unsubstituted GEE. This could potentially influence the efficiency of the labeling reaction, favoring more exposed or flexible regions of the protein. The methoxypropyl group might also alter the solubility and partitioning of the reagent, which could be leveraged for studies in specific solvent systems or with membrane proteins.
| Reagent | Role in Carboxyl-Footprinting | Key Characteristics |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates carboxyl groups of Asp and Glu residues. | Water-soluble carbodiimide. |
| Glycine ethyl ester (GEE) | Covalently modifies the activated carboxyl groups. | Small, nucleophilic reagent that adds a specific mass tag. nih.govchemicalbook.com |
| This compound | A potential alternative modifying reagent. | The N-substituent may influence reaction kinetics and reagent solubility. |
Development of Ligands for Investigating Biological Systems
N-substituted glycine derivatives are a cornerstone in the development of synthetic ligands and peptidomimetics for biological research. nih.gov The ability to modify the substituent on the nitrogen atom allows for the precise tuning of the molecule's chemical and physical properties, such as hydrophobicity, charge, and steric profile. nih.govacs.org This modularity is crucial for designing ligands that can interact with specific biological targets like proteins and nucleic acids.
Research has shown that N-substituted glycines with aliphatic side chains can be synthesized to systematically study how properties like lipophilicity affect biological activity. nih.govacs.org Because they possess both a basic amino group and a carboxylic acid group, these molecules can act as bidentate ligands, forming stable complexes with metal ions. nih.govacs.org This property is valuable for developing agents that can deliver metal ions into biological systems or for designing probes for bioinorganic studies. acs.org
This compound, with its flexible and moderately hydrophobic methoxypropyl side chain, could be employed as a building block for such ligands. Its structure offers a scaffold that can be further elaborated to create molecules with high affinity and specificity for target proteins, potentially serving as inhibitors, probes, or modulators of protein-protein interactions. researchgate.netnih.gov
| Feature of N-Substituted Glycines | Implication for Ligand Development |
| Variable N-Substituent | Allows for tuning of lipophilicity, solubility, and steric properties to optimize binding to biological targets. nih.govacs.org |
| Amphoteric Nature | Can act as bidentate ligands for metal ions, useful in bioinorganic chemistry and for creating metallodrugs. acs.org |
| Peptidomimetic Backbone | Provides proteolytic stability compared to natural peptides, enhancing bioavailability in biological systems. nih.gov |
Exploration in Material Science Applications of N-Substituted Glycine Esters
In material science, N-substituted glycine esters are primarily used as monomers for the synthesis of polymers known as polypeptoids. researchgate.net Polypeptoids are a class of peptide-mimetic polymers with a polyglycine backbone where the side chains are attached to the backbone nitrogen atom rather than the alpha-carbon. researchgate.netacs.org This structural difference grants them significant advantages over traditional polypeptides, most notably resistance to proteolytic degradation and ease of synthesis with a wide variety of functional groups. nih.gov
The properties of a polypeptoid material can be precisely controlled by the choice of the N-substituent on the monomer. researchgate.net For example, monomers with hydrophilic side chains can be used to create water-soluble polymers for biomedical applications, while hydrophobic side chains can yield materials for coatings or nanostructures. researchgate.netontosight.ai The polymerization of N-substituted glycine N-carboxyanhydrides (NNCAs) or N-thiocarboxyanhydrides (NNTAs) allows for the creation of well-defined polymers with controlled molecular weights and architectures. researchgate.netresearchgate.net
The this compound monomer could be used to synthesize polypeptoids with unique properties. The methoxy group offers a site for hydrogen bonding, potentially influencing the polymer's solubility and thermal behavior. Such polymers could find applications as stimuli-responsive materials, in drug delivery systems, or as biocompatible coatings for medical devices. researchgate.netontosight.ai
Role as a Crystallization Reagent for Proteins in Structural Biology
Determining the three-dimensional structure of proteins via X-ray crystallography is fundamental to understanding their function. A critical step in this process is inducing the protein to form well-ordered crystals. This often requires screening a wide array of chemical reagents that can act as precipitants.
Studies have identified glycine ethyl ester as an effective crystallization reagent for model proteins such as hen egg-white lysozyme. In this context, GEE functions as a precipitant, helping to gently reduce the protein's solubility and promote the formation of a crystalline lattice. Its effectiveness can be influenced by factors such as pH and concentration.
The utility of an N-substituted derivative like this compound as a crystallization reagent would depend on how the N-substituent affects its interaction with the protein surface. The methoxypropyl group could engage in specific hydrophobic or hydrogen-bonding interactions with protein side chains, potentially stabilizing crystal contacts in a way that the simpler GEE cannot. This highlights the potential for N-substituted glycine esters to expand the toolkit of reagents available to structural biologists for tackling challenging protein crystallization projects.
Future Research Directions and Advanced Methodological Developments for N 2 Methoxypropyl Glycine Ethyl Ester
Sustainable and Green Synthesis Strategies for Scalable Production
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. For the scalable production of N-(2-methoxypropyl)glycine ethyl ester, a shift away from traditional synthetic routes towards more sustainable practices is a critical area of future research. Key strategies include the use of renewable feedstocks, environmentally benign solvents, and energy-efficient reaction conditions.
One promising avenue is the application of biocatalysis . The use of enzymes, such as imine reductases (IREDs) and lyases, offers a highly selective and efficient means of synthesizing N-substituted α-amino esters under mild conditions. specac.com This approach circumvents the need for heavy metal catalysts and harsh reagents often employed in conventional chemical synthesis. mt.com The high atom economy of biocatalytic reactions further contributes to their sustainability. mt.comfda.gov
Flow chemistry represents another cornerstone of sustainable manufacturing. aiche.orglongdom.orgresearchgate.net Performing the synthesis of this compound in a continuous flow system can offer numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and reduced waste generation. researchgate.netmt.com The precise control over reaction parameters in flow reactors can lead to higher yields and purity, minimizing the need for extensive purification steps.
Furthermore, the exploration of green solvents , such as water, or even solvent-free reaction conditions, is a crucial aspect of sustainable synthesis. fda.govmt.comthermofisher.com Research into alternative energy inputs, including microwave irradiation and ultrasonication, could also lead to more energy-efficient processes by accelerating reaction rates. nih.gov
Development of Novel Catalytic Systems for Efficient and Selective Transformations
The heart of efficient and selective synthesis lies in the catalyst. Future research will undoubtedly focus on the development of novel catalytic systems tailored for the synthesis of this compound and its analogues. This includes advancements in both chemocatalysis and biocatalysis.
In the realm of chemocatalysis , the design of highly active and selective catalysts for reductive amination, a probable key step in the synthesis of this compound, is paramount. Recent developments have seen the emergence of novel catalytic systems, such as a tetrazine-based system for the synthesis of N-aryl-α-arylated glycine (B1666218) esters, which operates under mild conditions with air as the oxidant. specac.comaiche.orgresearchgate.net Furthermore, catalysts based on earth-abundant metals and heterogeneous catalysts are gaining traction due to their cost-effectiveness and ease of separation and recycling, contributing to more sustainable processes. mt.commasterorganicchemistry.com For instance, ruthenium nanoparticles supported on carbon nanotubes have demonstrated high efficiency in converting biomass-derived precursors to amino acids. longdom.org
Biocatalysis offers a powerful alternative, with enzymes providing unparalleled stereoselectivity. The discovery and engineering of novel enzymes, such as imine reductases and ammonia (B1221849) lyases, through techniques like directed evolution, are expanding the biocatalytic toolbox for the synthesis of N-substituted amino acids. researchgate.net These biocatalysts can be optimized for specific substrates, potentially leading to a highly efficient and enantioselective synthesis of this compound. Dynamic kinetic resolution, a process that combines an enantioselective enzyme with a racemization catalyst, is another powerful strategy to obtain enantiomerically pure products in high yields. researchgate.netacs.org
| Catalytic Approach | Catalyst Examples | Key Advantages |
| Chemocatalysis | Tetrazine-based systems, Iridium complexes, Ruthenium nanoparticles | High efficiency, Broad substrate scope, Potential for heterogeneous catalysis |
| Biocatalysis | Imine Reductases (IREDs), Ammonia Lyases | High stereoselectivity, Mild reaction conditions, Green and sustainable |
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Optimization
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the design and optimization of synthetic routes. For this compound, AI and machine learning (ML) can be instrumental in identifying novel, efficient, and sustainable synthetic pathways.
Beyond route design, ML algorithms can be employed to optimize reaction conditions . By analyzing experimental data, these models can predict the optimal temperature, pressure, catalyst loading, and solvent system to maximize yield and minimize by-product formation. researchgate.netnih.gov This data-driven approach can significantly reduce the number of experiments required, accelerating the development timeline. nih.gov
Furthermore, the field of in silico biocatalyst design is rapidly advancing. Computational methods can be used to engineer enzymes with tailored substrate specificities and enhanced catalytic activities. mt.comacs.orgeuropeanpharmaceuticalreview.comnih.gov For the synthesis of this compound, this could involve designing a bespoke imine reductase or another enzyme that is highly efficient and selective for the specific substrates involved.
Real-Time Spectroscopic Monitoring of Reactions for Process Understanding
A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. The implementation of Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA, relies on real-time, in-situ monitoring of chemical reactions. mt.comfda.goveuropeanpharmaceuticalreview.comlongdom.org For the synthesis of this compound, spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable PAT tools.
In-situ FTIR spectroscopy , particularly with the use of Attenuated Total Reflectance (ATR) probes, allows for the continuous monitoring of the concentrations of reactants, intermediates, products, and by-products directly in the reaction vessel. specac.commt.commt.com This provides a wealth of data on reaction kinetics, helps to identify transient intermediates, and enables the precise determination of reaction endpoints. mt.commt.com For a potential reductive amination step in the synthesis, in-situ FTIR can be particularly powerful for tracking the formation and consumption of the often-unstable imine intermediate. mt.com
Raman spectroscopy is another non-invasive technique that provides complementary information. aiche.orgresearchgate.netirdg.org It is particularly well-suited for monitoring reactions in aqueous media and for analyzing solid catalysts. Real-time Raman monitoring has been successfully applied to esterification reactions, making it a relevant tool for monitoring the synthesis of this compound. aiche.orgacs.orgresearchgate.net
The data generated from these real-time monitoring techniques not only facilitates better process control but also provides the necessary information for robust process modeling and scale-up, ensuring consistent product quality and process efficiency. mt.commt.comthermofisher.com
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-situ FTIR (ATR) | Real-time concentration profiles of reactants, intermediates, and products; Reaction kinetics and mechanism. | Monitoring reductive amination, tracking unstable imine intermediates, determining reaction endpoints. |
| Raman Spectroscopy | Complementary vibrational information, suitable for aqueous systems and solid-phase analysis. | Monitoring esterification steps, catalyst characterization, process control in various solvent systems. |
Exploration of New Bio-conjugation Strategies and Linker Chemistry
While the primary focus of this article is on the synthesis of this compound, a significant area of future research for related N-substituted amino acid esters lies in their application as building blocks in bioconjugation. These molecules can be incorporated into peptides, proteins, and other biomolecules to modulate their properties or to attach labels and therapeutic agents.
Future research in this area will likely focus on the development of novel linker chemistries that allow for the site-specific and stable attachment of this compound (or its corresponding acid) to biomolecules. This could involve the exploration of bio-orthogonal reactions that proceed with high efficiency and selectivity in complex biological environments.
Furthermore, the design of cleavable linkers will be of interest for applications where the controlled release of a conjugated molecule is desired. The nature of the N-substituent, in this case, the 2-methoxypropyl group, could be leveraged to influence the properties of the resulting bioconjugate, such as its solubility, stability, and binding affinity.
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In Situ Techniques
A fundamental understanding of reaction mechanisms at the molecular level is essential for the rational design of more efficient catalysts and synthetic processes. Future research on the synthesis of this compound will benefit from the application of advanced mechanistic investigation tools.
Ultrafast spectroscopy , with its ability to probe chemical events on the femtosecond to picosecond timescale, can provide unprecedented insights into the dynamics of bond formation and cleavage during a chemical reaction. These techniques can be used to identify and characterize short-lived intermediates and transition states, providing a detailed picture of the reaction pathway.
The combination of in situ spectroscopic techniques (such as FTIR and Raman, as discussed in section 7.4) with computational modeling will also be a powerful approach. By comparing experimentally observed spectral changes with theoretical predictions, it is possible to validate proposed reaction mechanisms and gain a deeper understanding of the role of the catalyst and solvent in the transformation. These advanced mechanistic studies will provide the fundamental knowledge needed to drive the next generation of innovations in the synthesis of this compound and other valuable chemical compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for N-(2-methoxypropyl)glycine ethyl ester to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling glycine ethyl ester derivatives with 2-methoxypropyl groups under basic conditions. Key parameters include:
- Catalyst Selection : Use of carbodiimides (e.g., CDI) for efficient amide bond formation, as demonstrated in cyclization reactions of glycine ethyl ester derivatives .
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures can isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify methoxypropyl (δ 3.0–3.5 ppm for CHO) and ester carbonyl (δ 170–175 ppm) groups. Glycine backbone protons appear as doublets near δ 4.1 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO with expected m/z ≈ 189.1 for [M+H]) .
- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1650 cm (amide C=O) validate functional groups .
Q. What storage conditions are recommended to prevent degradation of this compound?
- Methodological Answer :
- Store in airtight containers under inert gas (N or Ar) at –20°C to minimize hydrolysis.
- Avoid exposure to light, moisture, and oxidizing agents, as decomposition can yield CO, CO, and nitrogen oxides .
Advanced Research Questions
Q. How do reaction solvents influence the stereochemical outcome of this compound synthesis?
- Methodological Answer :
- Polar Aprotic Solvents (e.g., DMF, DMSO): Enhance nucleophilicity of the glycine ester, favoring trans-addition in methoxypropylation.
- Hydrogen-Bonding Solvents (e.g., THF): Stabilize intermediates, potentially altering diastereomer ratios. Computational studies (DFT) can model solvent effects on transition states, as shown for glycine ethyl ester dimers .
Q. What are the sources of contradictory data in thermal stability studies, and how can they be resolved?
- Methodological Answer :
- Decomposition Variability : Conflicting reports may arise from impurities (e.g., residual catalysts) or storage history. Thermogravimetric analysis (TGA) under controlled atmospheres (N vs. air) clarifies decomposition pathways .
- Mitigation : Pre-purify samples via HPLC and validate stability using accelerated aging studies (40°C/75% RH for 4 weeks) .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction barriers for methoxypropyl group transfer or ester hydrolysis. For example, dimerization energy calculations (MP2/6-311+G*) for glycine ethyl ester derivatives reveal hydrogen-bonding preferences .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .
Q. What green chemistry approaches are viable for sustainable synthesis of this compound?
- Methodological Answer :
- Biocatalysis : Lipases or esterases in aqueous media can catalyze esterification, reducing organic solvent use .
- Alternative Solvents : Cyclopentyl methyl ether (CPME) or ionic liquids improve reaction sustainability while maintaining yield .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
